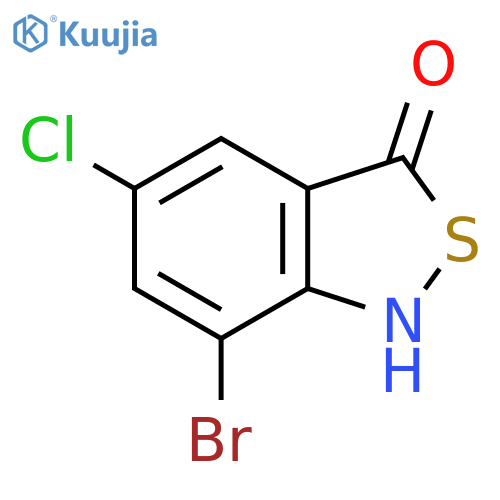

Cas no 2090468-46-3 (2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-)

2090468-46-3 structure

商品名:2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-

CAS番号:2090468-46-3

MF:C7H3BrClNOS

メガワット:264.52681851387

CID:5267355

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 化学的及び物理的性質

名前と識別子

-

- 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-

-

- インチ: 1S/C7H3BrClNOS/c8-5-2-3(9)1-4-6(5)10-12-7(4)11/h1-2,10H

- InChIKey: LPEKUGCDONGDIZ-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(Cl)C=C2Br)C(=O)S1

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-362484-1.0g |

7-bromo-5-chloro-1,3-dihydro-2,1-benzothiazol-3-one |

2090468-46-3 | 1.0g |

$0.0 | 2023-03-07 |

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

2090468-46-3 (2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量